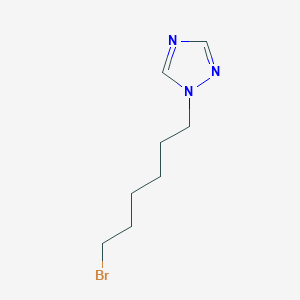

1-(6-Bromohexyl)-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14BrN3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

1-(6-bromohexyl)-1,2,4-triazole |

InChI |

InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |

InChI Key |

CEBTWXLTEBLRJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(6-bromohexyl)-1,2,4-triazole, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

1-(6-Bromohexyl)-1,2,4-triazole is a bifunctional molecule featuring a reactive bromohexyl chain and a versatile 1,2,4-triazole moiety. The triazole ring is a well-known pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer properties. The bromohexyl group allows for further functionalization through nucleophilic substitution reactions, making this compound a key intermediate for the synthesis of more complex molecules with potential therapeutic applications or for the development of novel materials. The synthesis of this compound is primarily achieved through the N-alkylation of 1,2,4-triazole with 1,6-dibromohexane.

Synthetic Pathway and Mechanism

The synthesis of 1-(6-bromohexyl)-1,2,4-triazole involves the nucleophilic substitution reaction between the deprotonated 1,2,4-triazole and 1,6-dibromohexane. The reaction typically proceeds under basic conditions to generate the triazolide anion, which then acts as a nucleophile.

Reaction Scheme:

A Technical Guide to 1-(6-Bromohexyl)-1,2,4-triazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromohexyl)-1,2,4-triazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, this guide outlines a probable synthetic route based on established N-alkylation methodologies for 1,2,4-triazoles. The document details a generalized experimental protocol, summarizes expected physicochemical properties, and explores potential applications in drug discovery and materials science. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel triazole derivatives.

Introduction

1,2,4-Triazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, most notably in the pharmaceutical and agrochemical industries. The triazole moiety is a key pharmacophore in numerous clinically used drugs, including antifungal agents like fluconazole and voriconazole, and anticancer agents such as anastrozole and letrozole. The introduction of an N-alkyl substituent, such as a 6-bromohexyl group, provides a versatile chemical handle for further molecular elaboration, making 1-(6-Bromohexyl)-1,2,4-triazole a potentially valuable intermediate in the synthesis of novel bioactive molecules and functional materials.

Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

The primary synthetic route to 1-(6-Bromohexyl)-1,2,4-triazole is the N-alkylation of 1,2,4-triazole with a suitable six-carbon electrophile bearing a bromine atom. The most direct approach involves the reaction of 1,2,4-triazole with 1,6-dibromohexane. This reaction typically proceeds via a nucleophilic substitution mechanism where one of the nitrogen atoms of the triazole ring attacks a carbon atom of the dibromoalkane, displacing a bromide ion.

It is important to note that the alkylation of 1,2,4-triazole can result in a mixture of two regioisomers: the 1-substituted and the 4-substituted derivatives. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, the 1-substituted isomer is the major product.

General Experimental Protocol

The following is a generalized procedure for the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

1,2,4-Triazole

-

1,6-Dibromohexane

-

Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,6-dibromohexane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-(6-Bromohexyl)-1,2,4-triazole.

Physicochemical Properties

The exact quantitative data for 1-(6-Bromohexyl)-1,2,4-triazole is not available. However, based on the properties of similar N-alkylated triazoles, the following table summarizes the expected physicochemical characteristics.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Expected to be > 200 °C at atmospheric pressure |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂). Insoluble in water. |

| ¹H NMR (CDCl₃, ppm) | δ 8.0-8.2 (2H, s, triazole-H), 4.2-4.4 (2H, t, N-CH₂), 3.4 (2H, t, Br-CH₂), 1.2-2.0 (8H, m, alkyl chain) |

| ¹³C NMR (CDCl₃, ppm) | δ 151-153 (triazole-C), 143-145 (triazole-C), 49-51 (N-CH₂), 33-35 (Br-CH₂), and signals for the alkyl chain carbons. |

Potential Applications

The bifunctional nature of 1-(6-Bromohexyl)-1,2,4-triazole, possessing both a nucleophilic triazole ring and an electrophilic bromoalkyl chain, makes it a versatile intermediate for various applications.

-

Drug Discovery: The bromohexyl chain can be used to link the triazole core to other pharmacophores or to tether it to a solid support for combinatorial synthesis. The triazole moiety itself is a known bioisostere for amide and ester groups and can participate in hydrogen bonding interactions with biological targets. Potential therapeutic areas include the development of new antifungal, anticancer, and antiviral agents.

-

Materials Science: The triazole unit can act as a ligand for metal coordination, opening possibilities for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. The bromoalkyl group allows for post-synthetic modification of these materials.

-

Click Chemistry: The terminal bromide can be converted to an azide, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions for the construction of more complex molecular architectures.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole.

Potential Application Pathways

Caption: Potential synthetic pathways utilizing 1-(6-Bromohexyl)-1,2,4-triazole.

Conclusion

1-(6-Bromohexyl)-1,2,4-triazole represents a valuable, albeit not widely cataloged, synthetic intermediate. Its preparation via N-alkylation of 1,2,4-triazole is a feasible and scalable process. The presence of both the triazole ring and a terminal bromoalkyl chain offers significant opportunities for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to explore the chemistry and utility of this promising molecule. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.

An In-Depth Technical Guide to the Chemical Properties of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(6-Bromohexyl)-1,2,4-triazole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold.

Core Chemical Properties

| Property | Estimated Value/Information |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be low due to the hydrophobic hexyl chain. |

| Boiling Point | Estimated to be high due to the polar triazole ring and the bromohexyl chain; likely decomposes upon distillation at atmospheric pressure. |

| Melting Point | If solid, expected to have a relatively low melting point. |

Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

The most common and effective method for the synthesis of 1-alkyl-1,2,4-triazoles is the N-alkylation of the 1,2,4-triazole ring with a suitable alkyl halide.[1][2] In the case of 1-(6-Bromohexyl)-1,2,4-triazole, this involves the reaction of 1,2,4-triazole with 1,6-dibromohexane.

Experimental Protocol: N-Alkylation of 1,2,4-Triazole

Materials:

-

1,2,4-Triazole

-

1,6-Dibromohexane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF. To this suspension, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, a weaker base like potassium carbonate (2.0 eq) can be used, and the reaction can be performed at room temperature or with gentle heating.

-

Alkylation: After stirring the mixture for 30-60 minutes to ensure complete deprotonation, add 1,6-dibromohexane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(6-bromohexyl)-1,2,4-triazole. It is important to note that this reaction may yield a mixture of N1 and N2 substituted isomers, which can often be separated by chromatography.[3][4]

Caption: Synthetic workflow for 1-(6-Bromohexyl)-1,2,4-triazole.

Chemical Reactivity

The chemical reactivity of 1-(6-Bromohexyl)-1,2,4-triazole is characterized by the distinct properties of its two main functional components: the 1,2,4-triazole ring and the bromohexyl chain.

1,2,4-Triazole Ring:

-

Aromaticity: The 1,2,4-triazole ring is an aromatic heterocycle, which confers it with significant stability.[1]

-

Basicity: The nitrogen atoms of the triazole ring possess lone pairs of electrons, making the molecule basic and capable of forming salts with acids.

-

Nucleophilicity: The nitrogen atoms can also act as nucleophiles, allowing for further alkylation or other electrophilic substitution reactions, although this is less favorable on an already N-substituted triazole.

Bromohexyl Chain:

-

Electrophilicity: The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of various functional groups by reacting 1-(6-bromohexyl)-1,2,4-triazole with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols).

Caption: Reactivity profile of 1-(6-Bromohexyl)-1,2,4-triazole.

Potential Biological Activities and Signaling Pathways

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically used drugs, particularly antifungals and anticancer agents.[5][6][7][8][9][10][11]

Antifungal Activity:

Many 1-alkyl-1,2,4-triazole derivatives exhibit potent antifungal activity. The primary mechanism of action for many azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][9][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Activity:

Derivatives of 1,2,4-triazole have also shown promise as anticancer agents, acting through various mechanisms.[6][7][8][10][11] These include the inhibition of key signaling proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as the disruption of microtubule dynamics through tubulin inhibition.

Caption: Potential anticancer signaling pathways targeted by 1,2,4-triazole derivatives.

Conclusion

1-(6-Bromohexyl)-1,2,4-triazole is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established N-alkylation procedures, and its reactivity allows for a wide range of subsequent chemical modifications. The well-documented biological activities of the 1,2,4-triazole scaffold, particularly as antifungal and anticancer agents, make this compound and its derivatives promising candidates for drug discovery and development programs. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]

- 12. isres.org [isres.org]

An In-depth Technical Guide to 1-(6-Bromohexyl)-1,2,4-triazole for Researchers and Drug Development Professionals

An Introduction to a Versatile Building Block in Medicinal Chemistry

1-(6-Bromohexyl)-1,2,4-triazole is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both a reactive bromohexyl chain and a polar triazole ring imparts a bifunctional nature to the molecule, allowing for a wide range of chemical modifications. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. The bromohexyl group provides a convenient linker for attaching the triazole core to other molecular scaffolds or for introducing it into larger systems.

Core Molecular Data

A summary of the key quantitative data for 1-(6-Bromohexyl)-1,2,4-triazole is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO (predicted) |

Synthetic Methodology: Alkylation of 1,2,4-triazole

The synthesis of 1-(6-Bromohexyl)-1,2,4-triazole is typically achieved through the N-alkylation of the 1,2,4-triazole ring with a suitable haloalkane, in this case, 1,6-dibromohexane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloalkane. It is important to note that the alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 substituted isomers. The regioselectivity of the reaction can be influenced by factors such as the choice of solvent, base, and reaction temperature.

Experimental Protocol: Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

Materials:

-

1,2,4-triazole

-

1,6-dibromohexane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF or ACN, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

-

Add 1,6-dibromohexane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 1-(6-Bromohexyl)-1,2,4-triazole.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological activities.[1][2][3][4][5] The incorporation of a bromohexyl linker allows for the exploration of structure-activity relationships by enabling the attachment of this core to diverse molecular fragments. This approach is central to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Potential therapeutic applications for derivatives of 1-(6-Bromohexyl)-1,2,4-triazole include:

-

Antifungal Agents: The triazole moiety is a cornerstone of many antifungal drugs that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[5]

-

Antiviral and Antibacterial Agents: The versatile nature of the triazole ring has been exploited to develop agents effective against a range of viral and bacterial pathogens.[3][4]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole via N-alkylation.

References

- 1. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Solubility of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(6-Bromohexyl)-1,2,4-triazole, a heterocyclic compound with potential applications in various research and development fields. Due to the limited availability of direct quantitative data for this specific molecule, this guide combines information on the solubility of the parent 1,2,4-triazole, related alkyl-substituted triazoles, and bromo-alkyl-substituted heterocyclic compounds to provide a robust predictive analysis.

Core Concepts: Predicting Solubility

The solubility of 1-(6-Bromohexyl)-1,2,4-triazole is governed by the interplay of its polar 1,2,4-triazole ring and its nonpolar 6-bromohexyl side chain. The triazole moiety, with its three nitrogen atoms, is capable of hydrogen bonding and contributes to solubility in polar solvents.[1] Conversely, the long alkyl chain with a terminal bromine atom introduces significant nonpolar character, favoring solubility in organic solvents.[1][2]

Quantitative Solubility Data

| Compound | Solvent System | Solubility | Source |

| N-hexyl-1H-1,2,4-triazole-5-carboxamide | pH 7.4 Buffer | 21.1 µg/mL | PubChem[3] |

| 1H-1,2,4-triazole (parent compound) | Water | ~1 g/100mL | solubilityofthings.com[4] |

| 1H-1,2,4-triazole (parent compound) | Ethanol | Soluble | ChemicalBook[2] |

| 1H-1,2,4-triazole (parent compound) | Methanol | Soluble | solubilityofthings.com[4] |

| 1H-1,2,4-triazole (parent compound) | Acetone | Soluble | solubilityofthings.com[4] |

Note: The solubility of N-hexyl-1H-1,2,4-triazole-5-carboxamide is provided as a proxy due to structural similarity. The presence of the bromo group and the absence of the carboxamide group in the target compound will influence its actual solubility.

Based on the general principles of solubility and the data from related compounds, 1-(6-Bromohexyl)-1,2,4-triazole is expected to exhibit the following solubility profile:

-

Low solubility in water. The long, nonpolar bromohexyl chain will likely dominate, leading to poor aqueous solubility.

-

Good solubility in polar organic solvents, such as ethanol, methanol, and acetonitrile. The polar triazole ring will facilitate interactions with these solvents.

-

Good solubility in chlorinated solvents, such as chloroform and dichloromethane.

-

Moderate to good solubility in less polar organic solvents, such as ethyl acetate and tetrahydrofuran.

-

Limited solubility in nonpolar solvents, such as hexane.

Experimental Protocols

While a specific, detailed synthesis protocol for 1-(6-Bromohexyl)-1,2,4-triazole is not available in the reviewed literature, a general and widely applicable method for the N-alkylation of 1,2,4-triazole can be adapted.

General Protocol for the Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole:

This procedure is based on the well-established N-alkylation of 1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

1,6-Dibromohexane

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1H-1,2,4-triazole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified time to ensure the formation of the triazolide anion.

-

Add 1,6-dibromohexane to the reaction mixture.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain 1-(6-Bromohexyl)-1,2,4-triazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the alkyl substituent.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Potential Signaling Pathways and Biological Activities

While the specific biological activity and signaling pathways of 1-(6-Bromohexyl)-1,2,4-triazole have not been extensively studied, the broader class of 1,2,4-triazole derivatives is well-known for a wide range of pharmacological activities.[5][6][7]

Antifungal Activity:

Many N-substituted 1,2,4-triazole derivatives are potent antifungal agents.[6] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this pathway disrupts the membrane integrity, leading to fungal cell death.

Caption: Antifungal mechanism of azole compounds.

Other Potential Activities:

Derivatives of 1,2,4-triazole have also been reported to exhibit a variety of other biological activities, including:

-

Antibacterial: Some triazoles have shown efficacy against various bacterial strains.[5]

-

Anticancer: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

-

Anti-inflammatory: Anti-inflammatory properties have also been observed in this class of compounds.[9]

The presence of the bromohexyl chain in 1-(6-Bromohexyl)-1,2,4-triazole could influence its biological activity, potentially by enhancing its lipophilicity and ability to cross cell membranes. However, it is also possible that a long alkyl chain could decrease activity in some contexts.[5]

Experimental Workflow for Solubility Determination

For researchers wishing to determine the precise solubility of 1-(6-Bromohexyl)-1,2,4-triazole, the following experimental workflow is recommended.

Caption: Workflow for experimental solubility determination.

Conclusion

1-(6-Bromohexyl)-1,2,4-triazole is a molecule with predicted low aqueous solubility and good solubility in a range of organic solvents. Its structural features suggest potential for various biological activities, particularly as an antifungal agent, though this requires experimental validation. The provided general synthesis and solubility determination protocols offer a starting point for researchers to further investigate the properties and applications of this compound. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. N-hexyl-1H-1,2,4-triazole-5-carboxamide | C9H16N4O | CID 1871672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemconsai.com [chemconsai.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety Profile of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicological data relevant to 1-(6-Bromohexyl)-1,2,4-triazole. No specific Safety Data Sheet (SDS) or extensive toxicological studies for this particular compound were found in the public domain at the time of this writing. The information presented herein is a consolidation of data from the parent compound, 1,2,4-triazole, and related derivatives, and should be used for informational and research guidance purposes only. It is not a substitute for a formal risk assessment or a product-specific SDS. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

1-(6-Bromohexyl)-1,2,4-triazole is a heterocyclic compound incorporating a 1,2,4-triazole ring and a bromohexyl substituent. While the toxicological profile of this specific molecule is not well-documented, the known bioactivities of the 1,2,4-triazole core and the potential reactivity of the bromoalkyl chain necessitate a thorough and cautious approach to its handling and use. This guide summarizes the known physicochemical properties, extrapolates potential hazards based on related compounds, outlines general experimental protocols for synthesis and safety assessment, and visualizes a potential signaling pathway that may be influenced by triazole-containing compounds.

Physicochemical and Toxicological Data

Due to the lack of specific data for 1-(6-Bromohexyl)-1,2,4-triazole, the following tables present information for the parent compound, 1,2,4-triazole, to provide a baseline understanding of the potential properties and hazards.

Table 1: Physicochemical Properties of 1,2,4-Triazole

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Molecular Weight | 69.07 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 120 °C |

| Boiling Point | 260 °C |

| Solubility | Soluble in water and alcohol |

Table 2: Acute Toxicity Data for 1,2,4-Triazole

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1648 mg/kg |

| LD50 | Rat | Dermal | 3129 mg/kg |

| LD50 | Rabbit | Dermal | >200 and <2000 mg/kg |

Data for 1,2,4-triazole is presented as a surrogate for 1-(6-Bromohexyl)-1,2,4-triazole. The presence of the bromohexyl group may alter these properties.

Hazard Identification and Safety Precautions

Based on the data for 1,2,4-triazole and general principles of chemical safety for alkyl halides, the following hazards should be considered for 1-(6-Bromohexyl)-1,2,4-triazole:

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Mutagenicity/Genotoxicity: The bromoalkyl functional group has the potential to be an alkylating agent, suggesting a potential for mutagenic or genotoxic effects. This has not been confirmed experimentally for this specific compound.

-

Chronic Toxicity: Long-term exposure effects are unknown.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

A general method for the N-alkylation of 1,2,4-triazole with a dihaloalkane can be adapted for the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole.

Materials:

-

1,2,4-triazole

-

1,6-dibromohexane

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole in the anhydrous solvent.

-

Add the base portion-wise to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time to ensure the formation of the triazole anion.

-

Add 1,6-dibromohexane dropwise to the reaction mixture.

-

The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(6-Bromohexyl)-1,2,4-triazole.

Note: This is a generalized procedure and may require optimization for specific reaction conditions and scale.

In Vitro Cytotoxicity Assay

To assess the potential toxicity of 1-(6-Bromohexyl)-1,2,4-triazole, an in vitro cytotoxicity assay using a cell line such as HeLa or HepG2 can be performed.

Procedure:

-

Cell Culture: Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluence.

-

Compound Preparation: Prepare a stock solution of 1-(6-Bromohexyl)-1,2,4-triazole in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Perturbation

Certain triazole-containing fungicides are known to inhibit the ergosterol biosynthesis pathway in fungi by targeting the enzyme lanosterol 14α-demethylase (CYP51). While this is a fungal-specific pathway, triazoles have been shown to interact with other cytochrome P450 enzymes in mammals, which can lead to various toxicological effects. The following diagram illustrates a generalized workflow for investigating potential off-target effects of a novel triazole compound on hepatic cytochrome P450 enzymes.

Caption: Workflow for assessing the effects of a novel triazole on hepatic cytochrome P450 enzymes.

This logical workflow diagram illustrates a structured approach to characterizing the potential for a novel triazole compound to interfere with critical metabolic pathways in the liver. It begins with in vitro screening to identify direct interactions with CYP450 enzymes, followed by in vivo studies to observe effects in a whole organism, and concludes with data integration for a comprehensive risk assessment.

Conclusion

While specific safety data for 1-(6-Bromohexyl)-1,2,4-triazole is currently unavailable, a precautionary approach is warranted based on the known properties of the 1,2,4-triazole moiety and alkyl bromides. The information and protocols provided in this guide are intended to assist researchers in the safe handling, synthesis, and initial toxicological evaluation of this compound. Further experimental investigation is crucial to definitively establish its safety profile.

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(6-Bromohexyl)-1,2,4-triazole. This document outlines the predicted spectral data, a standard experimental protocol for its acquisition, and a logical workflow for spectral analysis, serving as a crucial resource for the characterization of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 1-(6-Bromohexyl)-1,2,4-triazole. These predictions are based on the analysis of spectral data for analogous structures and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, the splitting patterns are indicated by standard abbreviations, the coupling constants (J) are in Hertz (Hz), and the integration values represent the number of protons corresponding to each signal.

| Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

| H-3 (Triazole) | ~8.0 - 8.2 | s | - | 1H |

| H-5 (Triazole) | ~7.9 - 8.1 | s | - | 1H |

| N-CH₂ (a) | ~4.2 - 4.4 | t | ~7.2 | 2H |

| Br-CH₂ (f) | ~3.3 - 3.5 | t | ~6.8 | 2H |

| CH₂ (b) | ~1.8 - 2.0 | p | ~7.5 | 2H |

| CH₂ (e) | ~1.7 - 1.9 | p | ~7.0 | 2H |

| CH₂ (c, d) | ~1.2 - 1.5 | m | - | 4H |

Abbr: s = singlet, t = triplet, p = pentet, m = multiplet

Structural and Logical Diagrams

To facilitate the understanding of the molecule and the process of its spectral analysis, the following diagrams are provided.

Caption: Chemical structure of 1-(6-Bromohexyl)-1,2,4-triazole with proton assignments.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Experimental Protocol

The following is a standard protocol for acquiring the ¹H NMR spectrum of 1-(6-Bromohexyl)-1,2,4-triazole.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-(6-Bromohexyl)-1,2,4-triazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to ensure full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Apply a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Identify the multiplicity (splitting pattern) and measure the coupling constants for each signal.

Spectral Interpretation

The predicted ¹H NMR spectrum of 1-(6-Bromohexyl)-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the hexyl chain.

-

Triazole Protons: The two protons on the 1,2,4-triazole ring (H-3 and H-5) are expected to appear as singlets in the downfield region of the spectrum, typically between 7.9 and 8.2 ppm. Their distinct chemical shifts are due to the different electronic environments of the C-3 and C-5 positions.

-

Hexyl Chain Protons:

-

The methylene group attached to the triazole nitrogen (N-CH₂, position a) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.2-4.4 ppm due to coupling with the adjacent methylene group.

-

The methylene group attached to the bromine atom (Br-CH₂, position f) will also be significantly deshielded, resonating as a triplet at approximately 3.3-3.5 ppm.

-

The methylene groups at positions b and e are adjacent to the electron-withdrawing triazole and bromine substituents, respectively, and are expected to appear as pentets in the range of 1.7-2.0 ppm.

-

The remaining two methylene groups in the middle of the hexyl chain (positions c and d) are the most shielded and are likely to overlap, appearing as a multiplet between 1.2 and 1.5 ppm.

-

This detailed guide provides a comprehensive overview of the ¹H NMR spectrum of 1-(6-Bromohexyl)-1,2,4-triazole, which is essential for its unambiguous identification and characterization in various scientific and industrial applications.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(6-Bromohexyl)-1,2,4-triazole. It includes predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a structural diagram to aid in the interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(6-Bromohexyl)-1,2,4-triazole. These values are estimated based on known spectral data for 1-alkyl-substituted 1,2,4-triazoles and bromoalkanes. The assignments are correlated with the carbon numbering scheme presented in the structural diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~151 |

| C-5 | ~145 |

| C-1' | ~49 |

| C-2' | ~30 |

| C-3' | ~26 |

| C-4' | ~32 |

| C-5' | ~27 |

| C-6' | ~33 |

Structural Diagram with Carbon Numbering

The logical relationship between the carbon atoms and their corresponding predicted chemical shifts is illustrated in the following structural diagram.

Caption: Molecular structure of 1-(6-Bromohexyl)-1,2,4-triazole with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like 1-(6-Bromohexyl)-1,2,4-triazole.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 1-(6-Bromohexyl)-1,2,4-triazole.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard ¹³C{¹H} (proton-decoupled) |

| Spectral Width | 0 - 220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds |

| Number of Scans | 128 - 1024 (or more, depending on sample concentration) |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of the Experimental Workflow

The general workflow for obtaining and analyzing the ¹³C NMR data is depicted below.

Mass Spectrometry of 1-(6-Bromohexyl)-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(6-Bromohexyl)-1,2,4-triazole. It covers the predicted fragmentation patterns, detailed experimental protocols, and visual representations of the analytical workflow and fragmentation pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization and analysis of novel heterocyclic compounds in the field of drug development.

Predicted Mass Spectrum and Fragmentation Patterns

The mass spectrum of 1-(6-Bromohexyl)-1,2,4-triazole is predicted to exhibit characteristic fragmentation patterns originating from both the bromohexyl chain and the triazole ring. Due to the presence of bromine, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with a relative intensity of approximately 1:1, corresponding to the natural isotopic abundance of 79Br and 81Br.

Molecular Ion: The expected molecular ion peaks for 1-(6-Bromohexyl)-1,2,4-triazole (C8H14BrN3) would be observed at m/z 247 and 249.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

-

Cleavage of the C-Br Bond: The most facile fragmentation is the loss of the bromine radical (•Br), leading to a prominent peak at m/z 168. This fragment represents the hexyl-triazole cation.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the triazole nitrogen is another likely fragmentation route. This would result in the formation of a stabilized triazolylmethyl cation at m/z 82 and a bromo-pentyl radical.

-

Fragmentation of the Alkyl Chain: The hexyl chain can undergo successive losses of CH2 units (14 Da), leading to a series of fragment ions.

-

Fragmentation of the Triazole Ring: The 1,2,4-triazole ring itself can undergo cleavage, although this is generally less favorable than the fragmentation of the alkyl chain. Common losses from the triazole ring include the elimination of N2 (28 Da) or HCN (27 Da).

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their corresponding m/z values for 1-(6-Bromohexyl)-1,2,4-triazole.

| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) |

| [M]+• | [C8H14BrN3]+• | 247 | 249 |

| [M-Br]+ | [C8H14N3]+ | 168 | - |

| [M-C5H10Br]+ | [C3H4N3]+ | 82 | - |

| [C4H8Br]+ | [CH2=CH(CH2)2Br]+ | 135 | 137 |

| [C2H4N3]+ | [CH2=N-N=CH-NH2]+ | 69 | - |

Experimental Protocols

This section outlines detailed methodologies for the mass spectrometric analysis of 1-(6-Bromohexyl)-1,2,4-triazole using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 1-(6-Bromohexyl)-1,2,4-triazole.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique that can be used for the analysis of 1-(6-Bromohexyl)-1,2,4-triazole, particularly in complex matrices.

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 4000 V

-

Gas Temperature: 300 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z 248): Product Ion (m/z 168)

-

Precursor Ion (m/z 250): Product Ion (m/z 168)

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the predicted fragmentation pathway of 1-(6-Bromohexyl)-1,2,4-triazole.

Caption: Experimental workflow for the mass spectrometric analysis.

Caption: Predicted fragmentation pathway of 1-(6-Bromohexyl)-1,2,4-triazole.

FT-IR Analysis of 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(6-Bromohexyl)-1,2,4-triazole using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of 1-(6-Bromohexyl)-1,2,4-triazole

1-(6-Bromohexyl)-1,2,4-triazole is a heterocyclic compound of interest in pharmaceutical research due to the versatile biological activities associated with the 1,2,4-triazole nucleus. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this molecule. It provides valuable information about the functional groups present by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

The structure of 1-(6-Bromohexyl)-1,2,4-triazole incorporates a 1,2,4-triazole ring and a bromohexyl chain. The FT-IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrational modes of these two key components.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for 1-(6-Bromohexyl)-1,2,4-triazole. The wavenumbers are based on typical values for the respective functional groups found in the literature.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Triazole Ring) |

| ~2990-2850 | Strong | C-H Stretch | Aliphatic (Hexyl Chain)[3][5] |

| ~1600-1585 | Medium | C=N Stretch | Triazole Ring |

| ~1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic (Triazole Ring)[5] |

| ~1470-1450 | Medium | C-H Bend (Scissoring) | Aliphatic (Hexyl Chain)[3][5] |

| ~1370-1350 | Medium | C-H Rock (Methyl) | Aliphatic (Hexyl Chain)[3][5] |

| ~1300-1150 | Medium | C-H Wag (-CH₂X) | Alkyl Halide[4] |

| ~1250-1020 | Medium | C-N Stretch | Aliphatic Amine (Triazole-Hexyl Link)[4] |

| ~1045 | Medium | C-N-C Stretch | Triazole Ring[1] |

| ~900-675 | Strong | C-H "oop" (out-of-plane) | Aromatic (Triazole Ring)[5] |

| ~850-550 | Medium | C-Br Stretch | Alkyl Halide[4] |

| ~725-720 | Medium | C-H Rock (Methylene) | Long Chain Alkane[3][5] |

Experimental Protocol: FT-IR Spectral Acquisition

The following is a generalized protocol for acquiring the FT-IR spectrum of 1-(6-Bromohexyl)-1,2,4-triazole.

3.1. Materials and Equipment

-

1-(6-Bromohexyl)-1,2,4-triazole sample

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), spectroscopy grade

-

Hydraulic press with pellet-forming die

-

Spatula

-

Sample holder

3.2. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount (1-2 mg) of the 1-(6-Bromohexyl)-1,2,4-triazole sample.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

3.3. Spectral Acquisition

-

Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

Mandatory Visualization: Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the chemical structure and its expected spectral features.

Caption: Experimental workflow for the FT-IR analysis of 1-(6-Bromohexyl)-1,2,4-triazole.

Caption: Correlation of molecular structure with expected FT-IR spectral features.

References

The Bifunctional Nature of 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 1-(6-Bromohexyl)-1,2,4-triazole, a versatile bifunctional molecule with significant potential in drug development, chemical biology, and materials science. This document outlines its synthesis, chemical properties, and its role as a molecular linker, offering researchers and scientists a comprehensive resource for its application.

Core Concepts: A Molecule with Dual Reactivity

1-(6-Bromohexyl)-1,2,4-triazole is a heterocyclic compound characterized by two distinct reactive moieties: a 1,2,4-triazole ring and a terminal bromohexyl chain. This unique structure imparts a bifunctional nature, allowing it to act as a bridge between two different chemical entities. The 1,2,4-triazole ring, with its nitrogen atoms, can participate in coordination chemistry, hydrogen bonding, and click chemistry reactions.[1][2] Concurrently, the bromohexyl group provides a reactive site for nucleophilic substitution, enabling covalent linkage to a wide range of substrates.

Synthesis and Physicochemical Properties

The synthesis of 1-(6-Bromohexyl)-1,2,4-triazole is typically achieved through the N-alkylation of 1,2,4-triazole with a dihaloalkane, such as 1,6-dibromohexane. The reaction is generally performed in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the alkyl halide.

A plausible synthetic scheme is outlined below:

Caption: Synthetic pathway for 1-(6-Bromohexyl)-1,2,4-triazole.

Table 1: Physicochemical Properties of 1-(6-Bromohexyl)-1,2,4-triazole

| Property | Value (Estimated) |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | > 200 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

| pKa of Triazole Ring | ~10.26 |

The Bifunctional Nature in Application

The dual reactivity of 1-(6-Bromohexyl)-1,2,4-triazole makes it an ideal candidate for a heterobifunctional linker.[3][4] This allows for the sequential or one-pot conjugation of two different molecules.

Role in "Click" Chemistry

The 1,2,4-triazole moiety is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[5][6] Specifically, the triazole can be further functionalized to bear an azide or an alkyne group, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7] This allows for the efficient and specific ligation to molecules containing a complementary functional group.

Utility as a Linker in Drug Development

In the field of drug development, bifunctional linkers are crucial for the construction of complex therapeutic agents such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][9] 1-(6-Bromohexyl)-1,2,4-triazole can serve as a versatile scaffold in these applications. The bromohexyl end can be reacted with a targeting moiety (e.g., a small molecule inhibitor or an antibody), while the triazole end can be modified to link to a payload (e.g., a cytotoxic agent or an E3 ligase ligand). The 1,2,4-triazole ring can also enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1]

The following diagram illustrates the logical workflow of utilizing 1-(6-Bromohexyl)-1,2,4-triazole as a bifunctional linker:

Caption: Workflow of 1-(6-Bromohexyl)-1,2,4-triazole as a bifunctional linker.

Experimental Protocols

Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

Materials:

-

1,2,4-Triazole

-

1,6-Dibromohexane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add 1,6-dibromohexane (3.0 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(6-Bromohexyl)-1,2,4-triazole.

General Protocol for Conjugation using 1-(6-Bromohexyl)-1,2,4-triazole

Step 1: Attachment of a Targeting Moiety (Molecule A with a nucleophilic group, e.g., a thiol or amine)

-

Dissolve 1-(6-Bromohexyl)-1,2,4-triazole (1.0 eq) and the targeting moiety (1.1 eq) in a suitable solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if necessary to facilitate the reaction.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Isolate the product (Molecule A-Linker) after an appropriate workup and purification.

Step 2: Modification of the Triazole and Attachment of a Payload (Molecule B with a complementary reactive group)

This step assumes the triazole is first converted to an azide- or alkyne-functionalized linker for a click reaction.

-

Chemically modify the triazole ring of the "Molecule A-Linker" to introduce an azide or alkyne functionality using established synthetic protocols.

-

Dissolve the modified "Molecule A-Linker" (1.0 eq) and the payload molecule (Molecule B, containing the complementary alkyne or azide) (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

-

Add the copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature until completion.

-

Purify the final conjugate (A-Linker-B) using an appropriate chromatographic method.

Conclusion

1-(6-Bromohexyl)-1,2,4-triazole represents a valuable and versatile building block for chemical synthesis. Its inherent bifunctional nature, combining the reactivity of an alkyl halide with the unique properties of a 1,2,4-triazole ring, opens up a wide array of possibilities for the construction of complex molecular architectures. Researchers in drug discovery and materials science can leverage the properties of this compound to create novel and functional molecules with tailored characteristics. The provided synthetic and application protocols serve as a foundational guide for the effective utilization of this promising chemical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. Heterobifunctional Cross-Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromohexyl Group in 1-(6-Bromohexyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromohexyl group in 1-(6-Bromohexyl)-1,2,4-triazole. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the reactive nature of the terminal bromine atom on the hexyl chain. The bromohexyl group readily participates in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromohexyl group in 1-(6-Bromohexyl)-1,2,4-triazole is bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The 1,2,4-triazole ring, being electron-withdrawing, may have a modest electronic influence on the remote reaction center, but the reactivity is largely dictated by the principles of SN2 reactions involving primary alkyl halides.

The general workflow for a typical nucleophilic substitution reaction involving 1-(6-Bromohexyl)-1,2,4-triazole can be visualized as follows:

Caption: General workflow for nucleophilic substitution.

Key factors influencing the outcome of these reactions include the nature of the nucleophile, the choice of solvent, the presence and type of base, and the reaction temperature.

Reactions with Nitrogen Nucleophiles

The reaction of 1-(6-Bromohexyl)-1,2,4-triazole with various nitrogen-containing nucleophiles is a cornerstone for the synthesis of novel bioactive molecules.

Amines and Piperazine Derivatives

Primary and secondary amines, including substituted piperazines, are common nucleophiles used to displace the bromide. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Experimental Protocol: Synthesis of 1-(6-(4-Arylpiperazin-1-yl)hexyl)-1H-1,2,4-triazole

A mixture of 1-(6-bromohexyl)-1,2,4-triazole, an equimolar amount of the desired arylpiperazine, and a slight excess of a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) are dissolved in a polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction mixture is then heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant (Electrophile) | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| 1-(6-Bromohexyl)-1,2,4-triazole | Substituted Piperazine | K2CO3 | CH3CN | Reflux | Good to Excellent | General Procedure |

Azide Ion

The azide ion (N3-) is an excellent nucleophile for displacing the bromide, leading to the formation of 1-(6-azidohexyl)-1,2,4-triazole. This azido-functionalized intermediate is a key precursor for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole linkages.[1][2][3][4]

Experimental Protocol: Synthesis of 1-(6-Azidohexyl)-1,2,4-triazole

1-(6-Bromohexyl)-1,2,4-triazole is dissolved in a suitable solvent, typically DMF. An excess of sodium azide (NaN3) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo to afford the azido derivative, which can often be used in the next step without extensive purification.

| Reactant (Electrophile) | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(6-Bromohexyl)-1,2,4-triazole | Sodium Azide | DMF | 60-80 | High | General Procedure |

The subsequent click reaction pathway is illustrated below:

Caption: Pathway to 1,2,3-triazole adducts.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thioacetate, readily react with 1-(6-bromohexyl)-1,2,4-triazole to form thioether linkages.

Thiols

The reaction with thiols is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of 1-(6-(Arylthio)hexyl)-1,2,4-triazole

To a solution of the desired arylthiol in a solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate is added. 1-(6-Bromohexyl)-1,2,4-triazole is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion. The workup procedure is similar to that for amine alkylations, involving extraction and purification by chromatography.

| Reactant (Electrophile) | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| 1-(6-Bromohexyl)-1,2,4-triazole | Arylthiol | NaOH or K2CO3 | Ethanol/DMF | RT to 60°C | Good | General Procedure |

Thioacetate

Potassium thioacetate can be used as a convenient source of a sulfur nucleophile to introduce a protected thiol group. The resulting thioester can be subsequently hydrolyzed to the free thiol.

Experimental Protocol: Synthesis of S-(6-(1H-1,2,4-triazol-1-yl)hexyl) ethanethioate

1-(6-Bromohexyl)-1,2,4-triazole and potassium thioacetate are dissolved in a solvent like acetone or DMF. The mixture is stirred, often at room temperature, for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the thioacetate product.

| Reactant (Electrophile) | Nucleophile | Solvent | Temperature | Yield (%) | Reference |

| 1-(6-Bromohexyl)-1,2,4-triazole | Potassium Thioacetate | Acetone/DMF | Room Temp. | High | General Procedure |

Logical Relationship of Reactivity

The reactivity of the bromohexyl group can be summarized in the following logical diagram, showcasing the formation of key intermediates and final products.

Caption: Reactivity pathways of the bromohexyl group.

Conclusion

1-(6-Bromohexyl)-1,2,4-triazole is a valuable and reactive intermediate in organic synthesis. The bromohexyl group serves as an effective electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This reactivity profile makes it a key component in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these substitution reactions, coupled with the stability of the 1,2,4-triazole moiety, ensures its continued importance as a versatile chemical building block.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Pivotal Role of the 1,2,4-Triazole Moiety in 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(6-bromohexyl)-1,2,4-triazole represents a versatile bifunctional molecule, integrating a reactive bromohexyl chain with the chemically robust and pharmacologically significant 1,2,4-triazole heterocycle. This technical guide delineates the fundamental roles of the triazole moiety within this structure, focusing on its synthetic utility, physicochemical properties, and potential applications in medicinal chemistry and materials science. While specific experimental data for this exact compound is sparse in publicly accessible literature, this guide consolidates established knowledge of N-alkylated 1,2,4-triazoles to provide a comprehensive overview of its expected characteristics and functional importance.

Introduction: The 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique combination of properties. It is a planar, aromatic system characterized by high thermal stability and resistance to metabolic degradation. The triazole nucleus is a prevalent scaffold in a multitude of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor, its dipole moment, and its rigid structure contribute to its frequent use as a pharmacophore or a stable linker in drug design. In 1-(6-bromohexyl)-1,2,4-triazole, the triazole moiety serves as a polar, chemically stable anchor for the flexible and reactive hexyl bromide chain.

Synthesis and Physicochemical Properties

The synthesis of 1-(6-bromohexyl)-1,2,4-triazole is typically achieved through the N-alkylation of 1,2,4-triazole with 1,6-dibromohexane. This reaction generally proceeds via a nucleophilic substitution mechanism where one of the nitrogen atoms of the triazole ring attacks a carbon atom of the dibromoalkane. The regioselectivity of this alkylation can be influenced by the reaction conditions, potentially yielding both 1-substituted and 4-substituted isomers, with the 1-substituted product often being the major isomer.

Table 1: Predicted Physicochemical Properties of 1-(6-Bromohexyl)-1,2,4-triazole

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Acetonitrile). Limited solubility in water. |

| Boiling Point | > 200 °C (decomposes) |

| pKa (of triazole proton) | ~10.26 (for unsubstituted 1,2,4-triazole)[1] |

Table 2: Expected Spectroscopic Data for 1-(6-Bromohexyl)-1,2,4-triazole

| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | ~8.3-8.0 ppm (s, 1H, triazole C-H), ~7.9-7.7 ppm (s, 1H, triazole C-H), ~4.2 ppm (t, 2H, N-CH₂), ~3.4 ppm (t, 2H, CH₂-Br), ~1.9-1.3 ppm (m, 8H, alkyl CH₂) |

| ¹³C NMR | ~152 ppm (triazole C-H), ~145 ppm (triazole C-H), ~50 ppm (N-CH₂), ~34 ppm (CH₂-Br), ~32, 30, 28, 26 ppm (alkyl CH₂) |

| Mass Spec (ESI+) | m/z = 232.0, 234.0 ([M+H]⁺, isotopic pattern for Br) |

| FT-IR (cm⁻¹) | ~3100 (C-H, aromatic), ~2930, 2860 (C-H, aliphatic), ~1510 (C=N), ~1270 (C-N), ~660 (C-Br) |

Experimental Protocols

Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole

Objective: To synthesize 1-(6-bromohexyl)-1,2,4-triazole via N-alkylation of 1,2,4-triazole with 1,6-dibromohexane.

Materials:

-

1,2,4-Triazole

-

1,6-Dibromohexane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

-